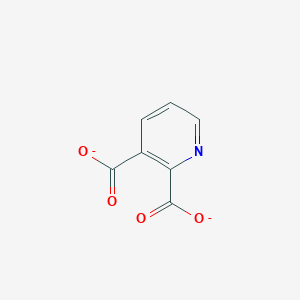
Quinolinate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinate(2-) is a pyridinedicarboxylate and a quinolinate. It has a role as a human metabolite, a mouse metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a quinolinate(1-).
科学的研究の応用
Biological Activities and Green Synthesis
Quinolinate exhibits a range of biological activities, including anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial properties. There's a growing interest in developing greener and more environmentally friendly methods for synthesizing quinolinate compounds. These approaches are focused on reducing the use of hazardous chemicals and solvents, aiming for non-toxic, sustainable methods in medicinal chemistry (Nainwal et al., 2019).
Role in Neurological Disorders
Quinolinate has been implicated in the pathogenesis of various neurodegenerative disorders. It is derived from α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) and processed by ACMSD, an enzyme that regulates quinolinate levels in the brain. The expression of ACMSD is sensitive to nutritional and hormonal signals, suggesting a complex regulatory mechanism for quinolinate metabolism in the brain (Fukuoka et al., 2002).
Immunological Aspects and Disease
Quinolinate is also involved in the immune system's response to diseases like glioblastoma. It acts as a metabolic checkpoint, influencing immune tolerance through mechanisms like NMDA receptor activation and signaling pathways. These findings suggest potential therapeutic targets in immune modulation for diseases like glioblastoma (Kesarwani et al., 2022).
Neuroprotective Potential
Research on quinolinate's interaction with other compounds, such as magnesium, shows its potential in neuroprotection. For example, magnesium has been found to protect against quinolinate-induced neurotoxicity, suggesting therapeutic implications in brain injuries and convulsive disorders (Wolf et al., 1990).
Quinolinate in Biochemical Processes
Quinolinate's role in lipid peroxidation, particularly its interaction with iron, has been studied to understand its toxic effects. The formation of complexes between quinolinate and iron, and the subsequent production of reactive oxygen species, highlight its potential involvement in oxidative stress and related neurotoxicity (Štípek et al., 1996).
Involvement in Viral Infections
Quinolinate levels are elevated in immune cells during viral infections, such as with SIV (simian immunodeficiency virus) and HTLV-I (human T-cell lymphotropic virus type I). This suggests a role for quinolinate in the immune response to viral infections and possibly in the neuropathology associated with these diseases (Namboodiri et al., 1996).
Quinolinate in Neurotoxicity and Neuroprotection
Studies have explored quinolinate's neurotoxic effects and its interactions with other neurotoxins like NMDA. These studies have implications for understanding the mechanisms of neuronal cell death in diseases and the potential of neuroprotective strategies (Garthwaite & Garthwaite, 1987).
特性
製品名 |
Quinolinate(2-) |
|---|---|
分子式 |
C7H3NO4-2 |
分子量 |
165.1 g/mol |
IUPAC名 |
pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2 |
InChIキー |
GJAWHXHKYYXBSV-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



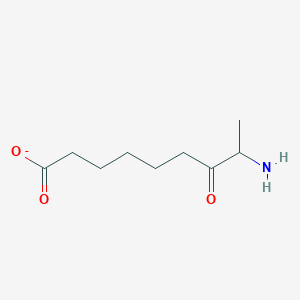

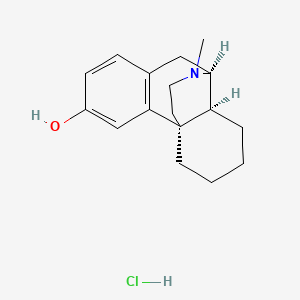

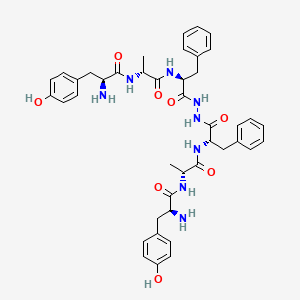
![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)
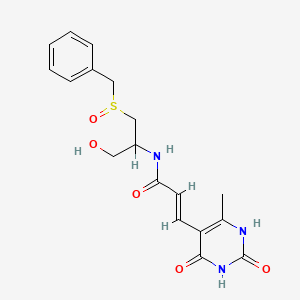
![3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B1240353.png)
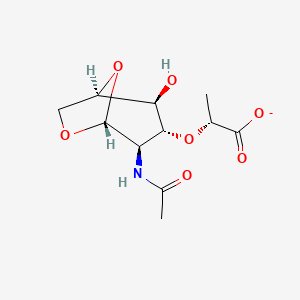
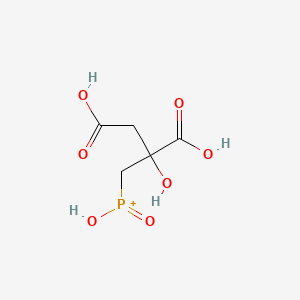
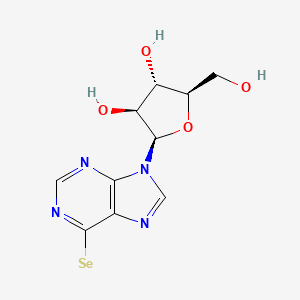
![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)
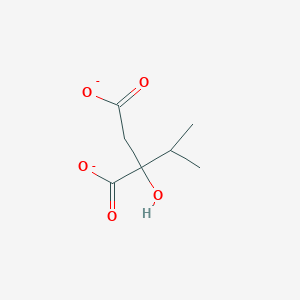
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-propanoate](/img/structure/B1240362.png)